N-cyclopropyl-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(12-8-2-3-8)7-1-4-9-10(5-7)15-6-14-9/h1,4-5,8H,2-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQMSXIPFSZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354544-61-9 | |
| Record name | N-cyclopropyl-1,3-dioxaindane-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Functional Roles
The table below highlights key structural analogs, their substituents, and applications:
Pharmacological and Toxicological Profiles
- This compound : The cyclopropyl group’s small size and rigidity could optimize blood-brain barrier penetration, making it a candidate for central nervous system (CNS) activity. However, its safety profile remains uncharacterized .
- 3,4-Methylenedioxy-U-47700 : Linked to opioid overdose cases; exhibits µ-opioid receptor agonism similar to U-47700 but with enhanced metabolic stability due to methylenedioxy substitution .
- Tulmimetostatum : Demonstrates selective cytotoxicity in cancer cells; phase I trials indicate manageable adverse effects .
Structural-Activity Relationships (SAR)
- Substituent Size and Lipophilicity :
- Electronic Effects :
Biological Activity
N-cyclopropyl-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzodioxole moiety, which is known for contributing to the pharmacological properties of various bioactive compounds. The cyclopropyl group enhances the compound's interaction with biological targets.
This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to therapeutic effects against cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity:
- EZH2 Inhibition : The compound has been shown to inhibit the activity of EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase implicated in various cancers. Inhibition of EZH2 leads to reduced cell growth in cancer cell lines with mutations in this enzyme .
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including those associated with lymphoma and other malignancies .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific mechanisms involved .
Research Findings and Case Studies
Numerous studies have been conducted to assess the biological activity of this compound:
In Vivo Studies
In vivo assessments have further validated the anticancer potential of this compound:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopropyl-1,3-benzodioxole-5-carboxamide, and what are the critical reaction parameters?
Methodological Answer: Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid with cyclopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include:
- Reaction temperature (0–25°C) to minimize side reactions.
- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
- Validation by LC-MS and H/C NMR to confirm amide bond formation and cyclopropyl group integrity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Look for characteristic cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm, singlet).
- C NMR: Identify the amide carbonyl signal at ~165–175 ppm and quaternary carbons in the benzodioxole ring .
- LC-QTOF-MS/MS : Monitor the [M+H] ion for exact mass (e.g., m/z 246.0252) and fragmentation patterns to distinguish from analogs .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between in vitro and in vivo bioactivity data for this compound analogs?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability in hepatic microsomes (e.g., human/rat) to identify rapid degradation pathways .
- Tissue Distribution Studies : Use radiolabeled analogs to quantify bioavailability and tissue-specific accumulation .
- Data Mining : Retrospectively analyze analogs (e.g., 3,4-MDO-U-47700) to identify structural motifs linked to bioavailability discrepancies .
Q. How do structural modifications to the cyclopropyl group affect receptor binding affinity in benzodioxole carboxamide derivatives?
Methodological Answer:
- Comparative SAR Studies : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl in piperflanilide) and measure binding to targets like opioid receptors using radioligand displacement assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict steric clashes or hydrogen-bond interactions with receptor active sites .
- In Vivo Testing : Evaluate analogs in pain models (e.g., tail-flick test) to correlate structural changes with efficacy .
Q. What methodologies are recommended for assessing the metabolic pathways of this compound in preclinical studies?
Methodological Answer:
- Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and identify metabolites via UPLC-HRMS. Key modifications include hydroxylation of the cyclopropyl ring or benzodioxole methylenedioxy cleavage .
- Phase II Metabolism : Test glucuronidation/sulfation using liver S9 fractions. Quantify conjugates with enzymatic hydrolysis followed by LC-MS/MS .
- Toxicokinetics : Compare NOEL (no-observed-effect level) from rodent studies (e.g., 20 mg/kg/day for related carboxamides) to human equivalent doses .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the thermal stability of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures under inert vs. oxidative atmospheres.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC purity checks.
- Isolation of Degradants : Use preparative TLC to isolate byproducts and characterize structures via NMR/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
